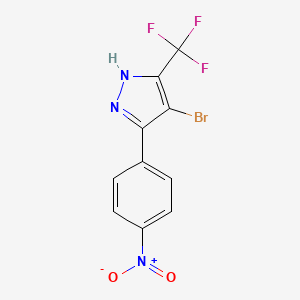![molecular formula C29H29BrN2O6S B11095303 ethyl (2Z)-2-[3-bromo-4-(2-methoxy-2-oxoethoxy)benzylidene]-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11095303.png)
ethyl (2Z)-2-[3-bromo-4-(2-methoxy-2-oxoethoxy)benzylidene]-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-{(Z)-1-[3-BROMO-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
The synthesis of ETHYL 2-{(Z)-1-[3-BROMO-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the bromo and methoxy groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
ETHYL 2-{(Z)-1-[3-BROMO-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological targets.
Medicine: Researchers are exploring its potential as a lead compound in drug discovery, particularly for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied. Researchers are investigating how this compound modulates biological pathways to exert its effects, which may include inhibition or activation of specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
ETHYL 2-{(Z)-1-[3-BROMO-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can be compared with similar compounds such as:
- Ethyl 3-bromo-4-(2-methoxyethoxy)benzoate
- Ethyl 2-bromo-4-chlorobenzoate These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C29H29BrN2O6S |
|---|---|
Poids moléculaire |
613.5 g/mol |
Nom IUPAC |
ethyl (2Z)-2-[[3-bromo-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H29BrN2O6S/c1-6-37-28(35)25-17(4)31-29-32(26(25)20-10-8-19(9-11-20)16(2)3)27(34)23(39-29)14-18-7-12-22(21(30)13-18)38-15-24(33)36-5/h7-14,16,26H,6,15H2,1-5H3/b23-14- |
Clé InChI |
BMHMBFCBCANLCI-UCQKPKSFSA-N |
SMILES isomérique |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)/C(=C/C4=CC(=C(C=C4)OCC(=O)OC)Br)/S2)C |
SMILES canonique |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)C(=CC4=CC(=C(C=C4)OCC(=O)OC)Br)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-fluorophenyl)[({(1E)-1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino)oxy]methanone](/img/structure/B11095229.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11095231.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B11095234.png)
![4-(1,3-benzothiazol-2-yl)-N-[(E)-(4-bromo-3-nitrophenyl)methylidene]aniline](/img/structure/B11095238.png)
![3-methyl-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazole](/img/structure/B11095246.png)
![N-[2-(1-adamantyloxy)ethyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B11095250.png)
![4-(methylamino)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B11095253.png)

![2-[(4-Chloro-3-nitrophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11095273.png)
![5,7-Dimethyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11095274.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B11095275.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B11095276.png)

![Ethyl 4-[(4-methoxy-6-methylpyrimidin-2-yl)oxy]benzoate](/img/structure/B11095294.png)
